4-oxo-1H-1,10-phenanthroline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C₁₃H₈N₂O₃ It is a derivative of phenanthroline, a nitrogen-containing aromatic compound, and features a carboxylic acid group at the 3-position and a keto group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Skraup reaction, where glycerol reacts with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . This reaction forms the phenanthroline core, which is then further functionalized to introduce the keto and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The scalability of the Skraup reaction and subsequent functionalization steps would be critical for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid has several applications in scientific research:
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting metal-dependent biological processes.
Mechanism of Action
The mechanism of action of 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid involves its ability to chelate metal ions. This chelation can inhibit or modulate the activity of metal-dependent enzymes and proteins. The compound’s aromatic structure also allows for π-π interactions, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A parent compound without the keto and carboxylic acid groups.
4-Hydroxy-1,10-phenanthroline-3-carboxylic acid: A derivative with a hydroxyl group instead of a keto group.
3-Acetyl-1H-1,10-phenanthroline-4-one: A compound with an acetyl group at the 3-position.
Uniqueness
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid is unique due to the presence of both a keto and a carboxylic acid group, which enhances its ability to participate in a variety of chemical reactions and form stable complexes with metal ions. This dual functionality makes it particularly valuable in coordination chemistry and materials science .
Properties
IUPAC Name |
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6H,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZHOJONZJQARN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C(=O)C(=CN3)C(=O)O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332701 |
Source
|
Record name | AC1LA18U | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53946-49-9 |
Source
|
Record name | AC1LA18U | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.